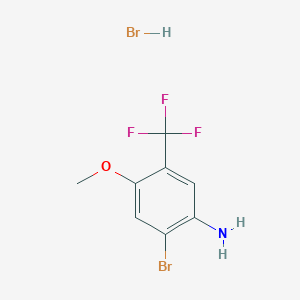

2-bromo-4-methoxy-5-(trifluoromethyl)aniline;hydrobromide

Description

2-Bromo-4-methoxy-5-(trifluoromethyl)aniline; hydrobromide (CAS: 789454-93-9) is a halogenated aromatic amine with a molecular formula of C₈H₇BrF₃NO·HBr (free base: C₈H₇BrF₃NO). It is a key intermediate in pharmaceutical synthesis, particularly for building blocks and active pharmaceutical ingredients (APIs) . The compound features a bromine atom at position 2, a methoxy group at position 4, and a trifluoromethyl group at position 5 on the aniline ring. Its hydrobromide salt form enhances solubility and stability, making it suitable for coupling reactions under basic or catalytic conditions (e.g., Sonogashira reactions) .

Properties

CAS No. |

124168-60-1 |

|---|---|

Molecular Formula |

C8H8Br2F3NO |

Molecular Weight |

350.96 g/mol |

IUPAC Name |

2-bromo-4-methoxy-5-(trifluoromethyl)aniline;hydrobromide |

InChI |

InChI=1S/C8H7BrF3NO.BrH/c1-14-7-3-5(9)6(13)2-4(7)8(10,11)12;/h2-3H,13H2,1H3;1H |

InChI Key |

QAVPEFYLEFPHEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(F)(F)F)N)Br.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methoxy-5-(trifluoromethyl)aniline typically involves the bromination of 4-methoxy-5-(trifluoromethyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methoxy-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aniline derivatives, while oxidation can produce aldehydes or acids .

Scientific Research Applications

2-bromo-4-methoxy-5-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

Medicine: Explored for its potential therapeutic effects, particularly in antiviral research.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-bromo-4-methoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of halogenated anilines are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations :

- Methoxy Group Impact: The methoxy group in the target compound improves electron-donating capacity, enhancing reactivity in nucleophilic aromatic substitutions compared to non-methoxy analogs like 2-Bromo-5-(trifluoromethyl)aniline .

- Halogen Effects : Bromine at position 2 (target compound) vs. position 4 (4-Bromo-3-(trifluoromethyl)aniline) alters steric and electronic profiles, influencing binding in biological targets (e.g., cholinesterase inhibition) .

- Fluorine Substitution : 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline shows superior cholinesterase inhibition (IC₅₀ 1.97 µM) due to fluorine’s electronegativity, but lacks the methoxy group’s solubility-enhancing effects .

Cholinesterase Inhibition

Derivatives of 4-(trifluoromethyl)aniline exhibit notable cholinesterase inhibition. For example, 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (IC₅₀ 1.97 µM for BChE) outperforms non-halogenated analogs, suggesting bromine and fluorine synergistically enhance activity . The target compound’s methoxy group may reduce cytotoxicity compared to halogen-only analogs, though specific data are lacking .

Biological Activity

2-Bromo-4-methoxy-5-(trifluoromethyl)aniline; hydrobromide is a compound of interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an aniline structure. These substituents significantly influence its biological activity and pharmacokinetic properties.

Research indicates that 2-bromo-4-methoxy-5-(trifluoromethyl)aniline; hydrobromide exhibits various mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, including aldose reductase, which is implicated in diabetic complications .

- Receptor Modulation : The compound acts as an agonist at specific serotonin receptors (5-HT2A), which may contribute to its psychoactive effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. For instance:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 19-fold over MCF10A |

| MCF-7 (Breast) | 17.02 | - |

This selectivity suggests that the compound may be a promising candidate for targeted cancer therapies .

Neuropharmacological Effects

The compound's interaction with serotonin receptors indicates potential applications in treating mood disorders. Its selective agonistic activity at the 5-HT2A receptor could lead to therapeutic effects similar to those observed with other psychotropic agents .

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effect of the compound on MDA-MB-231 and MCF10A cell lines, revealing significant inhibition of cell proliferation in cancerous cells compared to non-cancerous cells .

- Neuropharmacological Assessment : Another investigation focused on the compound's agonistic activity at serotonin receptors, demonstrating its potential as a treatment for depression and anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.